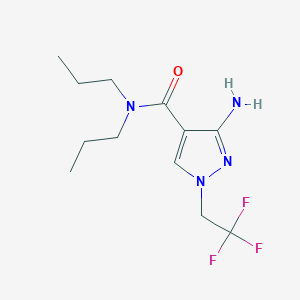

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Description

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived compound characterized by three key substituents:

- Position 1: A 2,2,2-trifluoroethyl group, imparting strong electron-withdrawing properties and enhanced metabolic stability.

- Position 3: An amino group (-NH₂), which may facilitate hydrogen bonding in biological systems.

- Position 4: An N,N-dipropyl carboxamide moiety, contributing to lipophilicity and steric bulk.

Theoretical molecular formula: C₁₂H₂₀F₃N₄O (calculated molecular weight: ~293 g/mol). This compound is hypothesized to serve as a high-purity intermediate in pharmaceutical synthesis, though specific applications require further validation.

Properties

Molecular Formula |

C12H19F3N4O |

|---|---|

Molecular Weight |

292.30 g/mol |

IUPAC Name |

3-amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C12H19F3N4O/c1-3-5-18(6-4-2)11(20)9-7-19(17-10(9)16)8-12(13,14)15/h7H,3-6,8H2,1-2H3,(H2,16,17) |

InChI Key |

SAJNVASWPRIJHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CN(N=C1N)CC(F)(F)F |

Origin of Product |

United States |

Biological Activity

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. The general synthetic pathway can be summarized as follows:

- Starting Materials : The synthesis begins with 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine and other reagents.

- Reagents : Common reagents include palladium catalysts and bases for facilitating the coupling reactions.

- Conditions : The reaction is usually conducted in an inert atmosphere at elevated temperatures to promote product formation.

- Purification : The final product is purified using techniques such as HPLC to achieve high purity levels.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that pyrazole derivatives could inhibit BRAF(V600E), a common mutation in melanoma, showcasing their potential in targeted cancer therapies .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases . Specifically, studies indicate that pyrazole-based compounds can modulate pathways involving cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

Antimicrobial Activity

Antimicrobial properties have also been attributed to pyrazole derivatives. A comparative study demonstrated that certain pyrazole carboxamides exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been explored in various studies. These compounds can scavenge free radicals and protect cellular components from oxidative damage. For example, thieno[2,3-c]pyrazole compounds were shown to mitigate oxidative stress in fish erythrocytes exposed to toxic agents .

Case Studies

| Activity | Model/System | Outcome |

|---|---|---|

| Anticancer | Human melanoma cell lines | Inhibition of cell proliferation |

| Anti-inflammatory | Arthritis model | Reduction in inflammatory markers |

| Antimicrobial | Bacterial strains | Significant growth inhibition |

| Antioxidant | Fish erythrocytes | Protection against oxidative damage |

The biological activity of 3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide may be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Some compounds may interact with specific receptors involved in cellular signaling pathways.

- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.

Comparison with Similar Compounds

Fluorination Patterns

Amide Substituents

Molecular Weight

- The Target’s higher molecular weight (~293 vs. 250–262 g/mol) may reduce oral bioavailability, aligning with Lipinski’s “Rule of Five” limitations for drug-likeness.

Research Findings and Implications

- Synthetic Utility : The Target’s trifluoroethyl and dipropyl groups are advantageous for creating stable intermediates, as seen in ISO-certified manufacturing processes for analogs like .

- Limitations : Direct comparative data on pharmacokinetics or binding affinity are unavailable; structural inferences remain theoretical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.